molecular formula C18H23NO.ClH<br>C18H24ClNO B1677498 Orphenadrine hydrochloride CAS No. 341-69-5

Orphenadrine hydrochloride

Cat. No.: B1677498
CAS No.: 341-69-5
M. Wt: 305.8 g/mol
InChI Key: UQZKYYIKWZOKKD-UHFFFAOYSA-N
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Description

Orphenadrine hydrochloride is a muscarinic antagonist used primarily as a muscle relaxant. It belongs to the ethanolamine antihistamine class and is closely related to diphenhydramine. This compound is used to treat muscle pain and to aid motor control in Parkinson’s disease .

Mechanism of Action

Target of Action

Orphenadrine hydrochloride primarily targets histamine H1 receptors and NMDA receptors . These receptors play a crucial role in the central nervous system, influencing various physiological processes.

Mode of Action

This compound binds to and inhibits both histamine H1 receptors and NMDA receptors . This binding and inhibition lead to the restoration of motor disturbances induced by neuroleptics, particularly hyperkinesia . The dopamine deficiency in the striatum increases the stimulating effects of the cholinergic system .

Biochemical Pathways

The interaction of this compound with its targets affects the balance between cholinergic and dopaminergic neurotransmission in the basal ganglia . This interaction influences the biochemical pathways associated with motor control and muscle relaxation.

Pharmacokinetics

This compound is readily absorbed following oral administration . It has a bioavailability of 90% and is 95% protein-bound . The drug undergoes hepatic demethylation as part of its metabolism . The elimination half-life of this compound ranges from 13 to 20 hours , and it is excreted through renal and biliary routes .

Result of Action

The action of this compound results in the relief of discomfort associated with acute painful musculoskeletal conditions . It is used as an adjunct to rest, physical therapy, and other measures for symptomatic relief . It also helps restore motor disturbances, particularly hyperkinesia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of common metal ions such as Cu 2+, Ni 2+, Ca 2+, Co 2+, and Zn 2+ can affect the binding constant values of the drug . Furthermore, the physiological conditions under which the drug is administered can also impact its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Orphenadrine hydrochloride is synthesized through a multi-step process. The key steps involve the reaction of 2-methylbenzhydrol with dimethylaminoethanol in the presence of a strong acid to form the intermediate, which is then converted to this compound by reaction with hydrochloric acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Orphenadrine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives of orphenadrine .

Scientific Research Applications

Properties

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride
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InChI

InChI=1S/C18H23NO.ClH/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;/h4-12,18H,13-14H2,1-3H3;1H
Source PubChem
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InChI Key

UQZKYYIKWZOKKD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.Cl
Source PubChem
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Molecular Formula

C18H23NO.ClH, C18H24ClNO
Record name ORPHENADRINE HYDROCHLORIDE
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Related CAS

83-98-7 (Parent)
Record name Orphenadrine hydrochloride
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DSSTOX Substance ID

DTXSID5025815
Record name Orphenadrine hydrochloride
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Molecular Weight

305.8 g/mol
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Physical Description

Orphenadrine hydrochloride appears as odorless white or almost white crystalline powder. pH (aqueous solution) about 5.5. Bitter numbing taste. (NTP, 1992)
Record name ORPHENADRINE HYDROCHLORIDE
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Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
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CAS No.

341-69-5
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Melting Point

313 to 315 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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